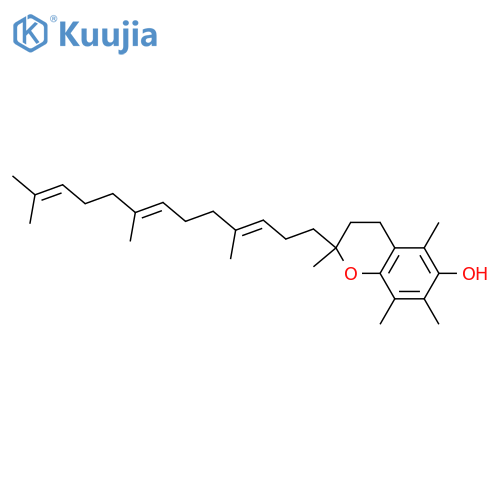Cas no 1721-51-3 (D-alpha-Tocotrienol)

D-alpha-Tocotrienol structure
商品名:D-alpha-Tocotrienol
D-alpha-Tocotrienol 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)-
- D-α-Tocotrienol
- Alpha-Tocotrienol
- 2,5,7,8-Tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatri en-1-yl]-6-chromanol
- 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol
- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chroman-6-ol
- A-Tocotrienol
- 1721-51-3
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, [R-(E,E)]-
- ALPHA-TOCOTRIENOL [WHO-DD]
- AS-78670
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (R-(E,E))-
- 58864-81-6
- Tocotrienol, alpha
- alpha-Tocotrienol, analytical standard
- CS-0105636
- HY-129459
- D-alpha-Tocotrienol, analytical reference material
- SR-01000946263
- (2R,3'E,7'E)-.ALPHA.-TOCOTRIENOL
- LMPR02020054
- NS00125196
- .ALPHA.-TOCOTRIENOL [MI]
- B6LXL1832Y
- SR-01000946263-1
- MFCD11045308
- J-010798
- UNII-B6LXL1832Y
- zeta1-Tocopherol
- DTXSID901019976
- D-
- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol
- SCHEMBL242672
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)- (9CI)
- 2R,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol
- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- D-alpha-Tocotrienol
- (2R)-2,5,7,8-Tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (2R)-
- AKOS027326801
- (R)-.ALPHA.-TOCOTRIENOL
- delta-alpha-tocotrienol
- alpha-Tocotrienol [MI]
- (2R,3'E,7'E)-alpha-Tocotrienol
- D-ALPHA TOCOTRIENOL
- D-.ALPHA.-TOCOTRIENOL
- Tocotrienol, 5,7,8-trimethyl
- VITAMIN E (ALPHA-TOCOTRIENOL)
- SCHEMBL16430461
- CHEMBL120276
- HMS3650C04
- Q171833
- (R)-alpha-Tocotrienol
- alpha -Tocotrienol
- 2H-1-benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)-
- CHEBI:33270
- NCGC00253538-02
- D-a-Tocotrienol (Rice) (>75%)
- .alpha.-Tocotrienol
- (2R)-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-chromen-6-ol
- (2R)-2,5,7,8-Tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol
- CHEBI:33235
- DA-68906
- (R)-a-Tocotrienol
- 2R,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-chromen-6-ol
- (2R)-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
- DTXCID101477835
- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol
-
- インチ: InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+
- InChIKey: RZFHLOLGZPDCHJ-KTWAZNHYSA-N
- ほほえんだ: CC1(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)CCC2C(C)=C(O)C(C)=C(C)C=2O1
計算された属性
- せいみつぶんしりょう: 424.33400
- どういたいしつりょう: 424.334
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5A^2
- 疎水性パラメータ計算基準値(XlogP): 9.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 0.96
- ふってん: 541.7°Cat760mmHg
- フラッシュポイント: 222.3°C
- 屈折率: 1.522
- PSA: 29.46000
- LogP: 8.60050
D-alpha-Tocotrienol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 60-1011-5-10mg |
alpha-Tocotrienol |
1721-51-3 | >98% | 10mg |
€345.00 | 2025-03-07 | |
| TRC | D014528-2.5mg |
D-alpha-Tocotrienol |
1721-51-3 | 2.5mg |
$402.00 | 2023-05-18 | ||
| Larodan | 60-1011-4-5mg |
alpha-Tocotrienol |
1721-51-3 | >98% | 5mg |
€213.00 | 2025-03-07 | |
| A2B Chem LLC | AD43510-10mg |
D-α-Tocotrienol |
1721-51-3 | >98% | 10mg |
$600.00 | 2024-04-20 | |
| TRC | D014528-5mg |
D-alpha-Tocotrienol |
1721-51-3 | 5mg |
$689.00 | 2023-05-18 | ||
| Larodan | 60-1011-7-25mg |
alpha-Tocotrienol |
1721-51-3 | >98% | 25mg |
€496.00 | 2025-03-07 | |
| TRC | D014528-1mg |
D-alpha-Tocotrienol |
1721-51-3 | 1mg |
$92.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T0452-10MG |
D-alpha-Tocotrienol |
1721-51-3 | 75% | 10mg |
¥3194.59 | 2023-09-13 | |
| A2B Chem LLC | AD43510-25mg |
D-α-Tocotrienol |
1721-51-3 | >98% | 25mg |
$775.00 | 2024-04-20 | |
| A2B Chem LLC | AD43510-5mg |
D-α-Tocotrienol |
1721-51-3 | >98% | 5mg |
$447.00 | 2024-04-20 |
D-alpha-Tocotrienol 関連文献
-
1. Chromenylation of 2-naphthol and alkylhydroquinones: short syntheses of (2RS,4′R,8′R)-α-tocopherol (vitamin E) and (2RS,4′R,8′R)-β-tocopherolJoan O. Asgill,Leslie Crombie,Donald A. Whiting J. Chem. Soc. Chem. Commun. 1978 59
-
Lakshimipriya Sethuram,John Thomas,Amitava Mukherjee,Natarajan Chandrasekaran Nanoscale Adv. 2022 4 2367
-
A. A. Christie,Anne C. Dean,Barbara A. Millburn Analyst 1973 98 161
-
Lu Zhao,Yavuz Yagiz,Changmou Xu,Jiang Lu,Soonkyu Chung,Maurice R. Marshall Food Funct. 2015 6 2293
-
Samuel V. Mussi,Vladimir P. Torchilin J. Mater. Chem. B 2013 1 5201
1721-51-3 (D-alpha-Tocotrienol) 関連製品
- 25612-59-3(δ-Tocotrienol)
- 490-23-3(β-Tocotrienol)
- 13027-26-4(δ-Tocopherol Acetate)
- 14101-61-2(γ-Tocotrienol)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1721-51-3)D-ALPHA-(P)-生育三烯酚

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ